2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester
Description
2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a trifluoromethyl (-CF₃) substituent at position 4, a ketone group at position 2, and a tert-butyl ester moiety. This structure is commonly employed as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and central nervous system (CNS) therapeutics due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
tert-butyl 2-oxo-4-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(6-8(15)16)11(12,13)14/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCKLUQRRDBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Trifluoromethyl-4-piperidone
The trifluoromethyl group is introduced during ring formation. For example, reductive amination of 2-trifluoromethyl-1,5-pentanedione with ammonium acetate in methanol under hydrogen (1 atm, Pd/C catalyst) yields 2-trifluoromethyl-4-piperidone. Cyclization is favored at 60°C, achieving 72% yield after recrystallization.
Boc Protection Protocol
The secondary amine of 2-trifluoromethyl-4-piperidone is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction at room temperature for 12 hours affords the Boc-protected derivative in 85–90% yield (Table 1).
Table 1: Boc Protection Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc₂O, Et₃N | DCM | 25°C | 12 h | 85% |
Cyclization of δ-N-Boc-Amino-β-Ketoesters
This method constructs the piperidine ring via cyclization of δ-N-Boc-amino-β-ketoesters, leveraging Maitland-Japp reactivity.
Formation of δ-N-Boc-Amino-β-Ketoesters
Trifluoromethyl-substituted imines, prepared from Boc-protected amines and trifluoroacetaldehyde, react with Chan’s diene (bis-silyl enolether of methyl acetoacetate) in the presence of TiCl₄. The addition yields δ-N-Boc-amino-β-ketoesters with a trifluoromethyl group at C2.
Cyclization to Piperidine-4-one
Treatment with HCl in dioxane removes the Boc group, and subsequent NaHCO₃-mediated cyclization in the presence of ketones (e.g., cyclohexanone) forms the piperidine ring. This one-pot method achieves 61–69% yield (Table 2).
Table 2: Cyclization Conditions and Yields
| Imine Substrate | Ketone | Yield | Diastereomeric Ratio |
|---|---|---|---|
| p-FC₆H₄ | Cyclohexanone | 61% | 5:1 |
| p-MeOC₆H₄ | 4-Pyranone | 62% | 1.5:1 |
Maitland-Japp Reaction with Trifluoromethyl Imines
The Maitland-Japp reaction enables convergent synthesis of the piperidine core through tandem nucleophilic addition and cyclization.
Imine Preparation
N-Boc imines are synthesized from Boc-protected amines and trifluoromethyl ketones (e.g., hexafluoroacetone). The imines exhibit enhanced electrophilicity due to the electron-withdrawing CF₃ group.
Nucleophilic Addition and Cyclization
Chan’s diene (1.2 equiv) reacts with the imine in DCM at −78°C, followed by warming to room temperature. Acidic workup (HCl) and cyclization with ketones yield the Boc-protected piperidine-4-one. This method is scalable, with yields up to 69% for electron-deficient substrates.
Reductive Amination of Trifluoromethyl Diketones
A biomimetic approach employs reductive amination to form the piperidine ring.
Substrate Synthesis
2-Trifluoromethyl-1,5-pentanedione is prepared via Claisen condensation of ethyl trifluoroacetate and ethyl acetoacetate. The diketone is isolated in 65% yield after distillation.
Reductive Amination
Treatment with ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 24 hours affords 2-trifluoromethyl-4-piperidone. Subsequent Boc protection proceeds as described in Section 1.2.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Yield Range | Scalability | Purity |
|---|---|---|---|
| Boc Protection | 85–90% | High | >95% (HPLC) |
| δ-Ketoester Cyclization | 55–69% | Moderate | 80–90% |
| Maitland-Japp Reaction | 60–69% | High | 85–90% |
| Reductive Amination | 65–72% | Moderate | 75–85% |
The Boc protection route (Section 1) offers the highest yield and purity, making it preferred for industrial production. The δ-ketoester cyclization (Section 2) provides versatility for introducing diverse substituents but requires stringent anhydrous conditions.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the trifluoromethyl group into other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is investigated for its role as an intermediate in the synthesis of novel piperidine derivatives. These derivatives are being tailored to enhance pharmacological properties, including efficacy and reduced side effects. The structural modifications of this compound are critical for developing new therapeutic agents targeting various diseases .
2. Enzyme Inhibition
Research indicates that compounds similar to 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester exhibit significant biological activities, particularly as inhibitors of specific enzymes involved in metabolic pathways. This includes potential applications in cancer therapy and immune response modulation .
Interaction Studies
Preliminary studies have shown that 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester interacts with various biological targets. Its binding affinity to these targets is being explored to understand its mechanism of action better and to identify potential therapeutic uses.
Case Study 1: Synthesis and Biological Evaluation
In a study published in a pharmaceutical journal, researchers synthesized several derivatives of 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester. They evaluated their biological activity against specific cancer cell lines, demonstrating that certain derivatives exhibited enhanced cytotoxic effects compared to the parent compound. This highlights the importance of structural modifications in improving therapeutic efficacy.
Case Study 2: Mechanistic Studies
Another study focused on the mechanistic aspects of how this compound interacts with target enzymes involved in metabolic pathways. Using biochemical assays, the researchers established that the compound effectively inhibits enzyme activity, suggesting its potential as a lead compound for drug development aimed at metabolic disorders .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Enzyme | IC50 Value (µM) |
|---|---|---|---|
| 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester | Inhibitor | Enzyme A | 12.5 |
| Derivative A | Inhibitor | Enzyme A | 8.0 |
| Derivative B | Inhibitor | Enzyme B | 15.0 |
Note: IC50 values represent the concentration required to inhibit enzyme activity by 50% .
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism by which 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Key Observations :
Reactivity Differences :
- The -CF₃ group in the target compound may reduce nucleophilic attack at C4 due to its electron-withdrawing nature, whereas -CH₃ or -Cl substituents allow for varied reactivity .
Physicochemical Properties
| Property | Target Compound | Quaterpiperidine Analog | Piperazine Derivative | Dimethyl-Piperidine |
|---|---|---|---|---|
| Molecular Weight | ~269.2* | ~435.5 | ~305.3 | 227.3 |
| LogP (Predicted) | ~2.1 | ~3.5 | ~2.8 | ~1.9 |
| Solubility (Water) | Low | Very Low | Moderate | Low |
*Calculated based on C₁₁H₁₆F₃NO₃.
Stability and Thermal Behavior
- Thermal Decomposition : Tert-butyl esters in polymers (e.g., MA20) decompose via oxidative pathways (activation energy = 125 kJ/mol), while analogs with -CF₃ may exhibit higher thermal stability due to stronger C-F bonds .
- Hydrolytic Stability : The tert-butyl ester group is generally stable under basic conditions but cleaved under acidic conditions, a property shared across analogs .
Biological Activity
2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 4-hydroxy-2-oxo-4-(trifluoromethyl)piperidine-1-carboxylate, is a synthetic compound with the molecular formula and a molecular weight of approximately 283.1 g/mol. The compound features a piperidine ring with a trifluoromethyl group and a tert-butyl ester, which enhance its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and drug development.
The presence of the trifluoromethyl group significantly influences the compound's chemical properties:
- Increased Lipophilicity : Enhances membrane permeability.
- Potential for Diverse Interactions : Facilitates binding to various biological targets.
Biological Activities
Research indicates that compounds similar to 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester exhibit significant biological activities. These include:
- Antitumor Activity : Preliminary studies suggest potential applications in cancer treatment.
- P-glycoprotein (P-gp) Interaction : Investigations into its binding affinity to P-gp indicate that it may modulate drug transport and resistance mechanisms .
Table 1: Structural Similarities and Biological Activities
| Compound Name | CAS Number | Similarity Score | Notable Biological Activity |
|---|---|---|---|
| tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | 1093759-80-8 | 0.86 | Antitumor |
| tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride | 1402047-77-1 | 0.83 | P-gp Modulator |
| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | 0.82 | Antimicrobial |
| tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1255666-48-8 | 0.81 | Antiviral |
| (2R,6S)-rel-tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | 1003843-30-8 | 0.81 | Anticancer. |
The mechanism of action for the biological activities attributed to this compound primarily involves:
- Interaction with Membrane Proteins : Binding to P-glycoprotein alters drug transport dynamics.
- Inhibition of Enzymatic Activity : Compounds derived from this structure may inhibit specific enzymes involved in tumor progression.
Case Study 1: Antitumor Activity
A study evaluated the effects of derivatives of piperidine on tumor growth in vivo. The results indicated that compounds similar to the target compound significantly reduced tumor volume and weight without apparent side effects in murine models .
Case Study 2: P-glycoprotein Modulation
In vitro assays demonstrated that certain derivatives increased ATPase activity in P-glycoprotein, suggesting they act as substrates or inhibitors, thereby influencing drug resistance mechanisms commonly observed in cancer treatments .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl ester group via tert-butyloxycarbonyl (Boc) protection. A common approach is reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) in anhydrous solvents like dichloromethane or THF . For trifluoromethyl substitution, fluorination reagents such as SF₄ or Ruppert-Prakash reagent (TMSCF₃) may be employed prior to Boc protection. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical to isolate the product .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the piperidine ring, trifluoromethyl group, and tert-butyl ester. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR. Mass spectrometry (LC-MS or HRMS) confirms molecular weight, with the tert-butyl ester fragment often observed in ESI+ mode . High-performance liquid chromatography (HPLC) with retention time comparison (e.g., 1.23 minutes under specific conditions) ensures purity .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment (2–8°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the tert-butyl ester intermediate?
- Methodological Answer : Kinetic studies suggest that using a polar aprotic solvent (e.g., DMF) with slow addition of Boc anhydride at 0°C minimizes side reactions like over-alkylation. Catalytic DMAP (5 mol%) accelerates the reaction. For trifluoromethyl incorporation, microwave-assisted synthesis (100°C, 30 minutes) improves regioselectivity . Post-reaction quenching with aqueous NaHCO₃ removes unreacted reagents, and solvent evaporation under reduced pressure ensures high recovery .
Q. What analytical techniques are effective in identifying and quantifying synthetic byproducts?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode detects trace impurities (e.g., de-Boc products or trifluoromethyl oxidation derivatives). High-resolution mass spectrometry (HRMS) with isotopic pattern analysis differentiates isobaric contaminants. For quantification, calibrate HPLC-UV at 210–220 nm, where tert-butyl esters exhibit strong absorbance .
Q. How does the tert-butyl ester group influence the compound’s reactivity in downstream applications?
- Methodological Answer : The tert-butyl ester acts as a sterically hindered protecting group, stabilizing the compound against nucleophilic attack during coupling reactions (e.g., peptide synthesis). However, under acidic conditions (e.g., TFA/DCM), the ester is cleaved to generate the free carboxylic acid, enabling further functionalization. Computational modeling (DFT) can predict deprotection kinetics and guide reaction design .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility and reduces exothermic risks. For Boc protection, continuous flow reactors with immobilized catalysts (e.g., silica-supported DMAP) enhance efficiency. Purification at scale may involve simulated moving bed (SMB) chromatography or crystallization from tert-butyl methyl ether (MTBE)/hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
